molecular formula C11H13N5O3S B2971562 N-(4-(4-methyl-5-oxo-4,5-dihydro-1H-tetrazol-1-yl)phenyl)cyclopropanesulfonamide CAS No. 1396815-12-5

N-(4-(4-methyl-5-oxo-4,5-dihydro-1H-tetrazol-1-yl)phenyl)cyclopropanesulfonamide

货号 B2971562
CAS 编号: 1396815-12-5
分子量: 295.32
InChI 键: VYUSAAHNWBHACZ-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

N-(4-(4-methyl-5-oxo-4,5-dihydro-1H-tetrazol-1-yl)phenyl)cyclopropanesulfonamide, also known as MRT67307, is a small molecule inhibitor that has been studied extensively for its potential therapeutic applications in various diseases. This compound was first synthesized in 2008 by researchers at Merck KGaA and has since gained attention for its ability to inhibit the activity of p38 MAP kinase, an enzyme that plays a critical role in inflammation and immune response.

详细的合成方法

Design of the Synthesis Pathway
The synthesis pathway for N-(4-(4-methyl-5-oxo-4,5-dihydro-1H-tetrazol-1-yl)phenyl)cyclopropanesulfonamide involves the reaction of 4-methyl-5-oxo-4,5-dihydro-1H-tetrazole-1-carboxylic acid with 4-aminophenylcyclopropanesulfonamide in the presence of a coupling agent such as EDCI or HATU. The resulting intermediate is then treated with a base such as triethylamine to form the final product.

Starting Materials
4-methyl-5-oxo-4,5-dihydro-1H-tetrazole-1-carboxylic acid, 4-aminophenylcyclopropanesulfonamide, coupling agent (e.g. EDCI or HATU), base (e.g. triethylamine)

Reaction
Step 1: Dissolve 4-methyl-5-oxo-4,5-dihydro-1H-tetrazole-1-carboxylic acid and 4-aminophenylcyclopropanesulfonamide in a suitable solvent such as DMF or DMSO., Step 2: Add a coupling agent such as EDCI or HATU to the reaction mixture and stir for a period of time (e.g. 1-2 hours) at room temperature., Step 3: Add a base such as triethylamine to the reaction mixture and stir for a period of time (e.g. 1-2 hours) at room temperature., Step 4: Isolate the product by filtration or precipitation and purify by recrystallization or chromatography.

作用机制

N-(4-(4-methyl-5-oxo-4,5-dihydro-1H-tetrazol-1-yl)phenyl)cyclopropanesulfonamide exerts its anti-inflammatory effects by inhibiting the activity of p38 MAP kinase, a key regulator of the inflammatory response. This enzyme is activated in response to various stimuli, including pro-inflammatory cytokines, stress, and cellular damage. Once activated, p38 MAP kinase phosphorylates various downstream targets, leading to the production of pro-inflammatory cytokines and chemokines. By inhibiting the activity of p38 MAP kinase, N-(4-(4-methyl-5-oxo-4,5-dihydro-1H-tetrazol-1-yl)phenyl)cyclopropanesulfonamide reduces the production of these pro-inflammatory mediators, leading to a reduction in inflammation and tissue damage.

生化和生理效应

N-(4-(4-methyl-5-oxo-4,5-dihydro-1H-tetrazol-1-yl)phenyl)cyclopropanesulfonamide has been shown to have a number of biochemical and physiological effects in preclinical studies. In addition to its anti-inflammatory effects, this compound has been shown to inhibit the growth and proliferation of cancer cells, induce apoptosis in cancer cells, and enhance the efficacy of chemotherapy. N-(4-(4-methyl-5-oxo-4,5-dihydro-1H-tetrazol-1-yl)phenyl)cyclopropanesulfonamide has also been shown to improve insulin sensitivity and glucose tolerance in animal models of diabetes.

实验室实验的优点和局限性

One of the key advantages of N-(4-(4-methyl-5-oxo-4,5-dihydro-1H-tetrazol-1-yl)phenyl)cyclopropanesulfonamide is its specificity for p38 MAP kinase, which makes it a valuable tool for studying the role of this enzyme in various diseases. However, this compound has also been shown to have some limitations, including its poor solubility and stability in aqueous solutions. Additionally, N-(4-(4-methyl-5-oxo-4,5-dihydro-1H-tetrazol-1-yl)phenyl)cyclopropanesulfonamide has been shown to have some off-target effects, which may limit its usefulness in certain applications.

未来方向

There are a number of potential future directions for research on N-(4-(4-methyl-5-oxo-4,5-dihydro-1H-tetrazol-1-yl)phenyl)cyclopropanesulfonamide. One area of interest is the development of more potent and selective inhibitors of p38 MAP kinase, which may have improved efficacy and fewer off-target effects. Additionally, further studies are needed to determine the optimal dosing and administration regimens for this compound in various diseases. Finally, research is needed to determine the long-term safety and efficacy of N-(4-(4-methyl-5-oxo-4,5-dihydro-1H-tetrazol-1-yl)phenyl)cyclopropanesulfonamide in humans, as well as its potential for use in combination with other therapies.

科学研究应用

N-(4-(4-methyl-5-oxo-4,5-dihydro-1H-tetrazol-1-yl)phenyl)cyclopropanesulfonamide has been extensively studied for its potential therapeutic applications in various diseases, including cancer, autoimmune disorders, and inflammatory diseases. In preclinical studies, this compound has been shown to inhibit the activity of p38 MAP kinase, a key mediator of inflammation and immune response. This inhibition has been shown to reduce the production of pro-inflammatory cytokines and chemokines, leading to a reduction in inflammation and tissue damage.

属性

IUPAC Name

N-[4-(4-methyl-5-oxotetrazol-1-yl)phenyl]cyclopropanesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13N5O3S/c1-15-11(17)16(14-13-15)9-4-2-8(3-5-9)12-20(18,19)10-6-7-10/h2-5,10,12H,6-7H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VYUSAAHNWBHACZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=O)N(N=N1)C2=CC=C(C=C2)NS(=O)(=O)C3CC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13N5O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

295.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(4-(4-methyl-5-oxo-4,5-dihydro-1H-tetrazol-1-yl)phenyl)cyclopropanesulfonamide

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。